molecular formula C15H20N2O B1421582 {[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine CAS No. 1243787-28-1

{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine

Cat. No. B1421582
M. Wt: 244.33 g/mol
InChI Key: MKWACJCXQPTECA-UHFFFAOYSA-N
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Description

{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine is an organic compound with a molecular formula of C9H13NO . It is also known by several synonyms such as 4-methoxy-n-methylbenzylamine, n-4-methoxybenzyl-n-methylamine, n-methyl-4-methoxybenzylamine, 1-4-methoxyphenyl-n-methylmethanamine, 4-methoxyphenyl methyl methyl amine, benzenemethanamine, 4-methoxy-n-methyl, 4-methoxy-benzyl-methyl-amine, 4-methoxyphenyl-n-methylmethanamine, n-methyl-p-methoxybenzylamine, 1-4-methoxyphenyl-n-methyl-methanamine .


Synthesis Analysis

The synthesis of similar compounds has been reported via Schiff bases reduction route . The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .


Molecular Structure Analysis

The molecular structures of similar compounds synthesized via Schiff bases reduction route are reported . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .


Chemical Reactions Analysis

One of the major problems in organic synthesis is the suppression of unwanted side reactions, especially when more than one functional group is present . Functional groups usually are the most reactive sites in the molecule, and it may be difficult or even impossible to insulate one functional group from a reaction occurring at another .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-Propanone, 1-(4-methoxyphenyl)-, are as follows: It has a molecular weight of 164.2011, and its chemical formula is C10H12O2 . It is a low melting solid with a clear appearance and is odorless . Its melting point ranges from 27 - 29 °C / 80.6 - 84.2 °F, and its boiling point ranges from 273 - 275 - °C / 523.4 527 °F @ 760 mmHg . Its flash point is 61 °C / 141.8 °F .

Safety And Hazards

The safety data sheet for a similar compound, 2-Propanone, 1-(4-methoxyphenyl)-, indicates that it is a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

1-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-11-9-13(10-16-3)12(2)17(11)14-5-7-15(18-4)8-6-14/h5-9,16H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWACJCXQPTECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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